Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate is an organic compound classified within the indole family, which is known for its diverse biological activities and presence in various natural products. This compound features a tert-butyl ester group, a bromine atom, and a hydroxy-methylpropyl side chain, making it a significant subject of study in both chemical and biological research.
The synthesis of tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate typically involves several key steps:
The reactions are typically performed under controlled conditions to ensure high yields and purity of the final product. Reaction times and temperatures vary depending on the specific reagents used.
The molecular structure of tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C17H22BrNO3 |
Molecular Weight | 368.3 g/mol |
IUPAC Name | tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)indole-1-carboxylate |
InChI | InChI=1S/C17H22BrNO3/c1-10(2)15(20)11... |
Canonical SMILES | CC(C)C(C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C)O |
Tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate can participate in various chemical reactions:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure proper product formation.
The mechanism of action for tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate is complex and varies based on its application:
The compound exhibits typical characteristics associated with organic compounds:
Relevant chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties are crucial for understanding its behavior in different environments and applications.
Tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate has several significant applications:
This compound's unique structure and properties make it a valuable asset in scientific research across multiple disciplines.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6